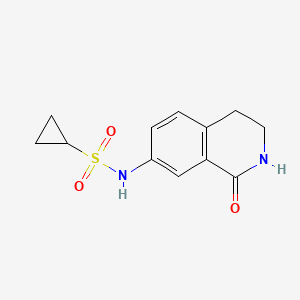

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide

説明

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinolinone core fused with a cyclopropanesulfonamide moiety. The tetrahydroisoquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) targeting due to its resemblance to endogenous neurotransmitters. The cyclopropane ring enhances metabolic stability and modulates lipophilicity, while the sulfonamide group improves solubility and facilitates hydrogen bonding interactions with biological targets .

特性

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c15-12-11-7-9(2-1-8(11)5-6-13-12)14-18(16,17)10-3-4-10/h1-2,7,10,14H,3-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKCYXPHADJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide typically involves several key steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Introduction of the Cyclopropane Group: The cyclopropane group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Sulfonamide Formation:

化学反応の分析

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

科学的研究の応用

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide has several scientific research applications:

作用機序

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Key Observations :

- The target compound’s tetrahydroisoquinolinone core may favor CNS penetration compared to the pyrrolopyridine () or quinolone () cores, which are more common in anticancer or antibacterial agents.

Functional Group Impact

Cyclopropanesulfonamide Role

The cyclopropanesulfonamide group is a recurring motif across all compounds, conferring:

Heterocyclic Modifications

- Pyrrolopyridine derivatives (): These compounds exhibit extended π-systems, favoring interactions with hydrophobic pockets in kinases (e.g., JAK or ALK inhibitors).

- Quinolone derivatives (): The carboxylic acid and fluorine substituents suggest antibacterial activity via DNA gyrase inhibition.

Research Findings and Implications

Therapeutic Potential: The target compound’s tetrahydroisoquinolinone core may target serotonin or dopamine receptors, suggesting applications in depression or Parkinson’s disease. In contrast, pyrrolopyridine derivatives () are more likely optimized for kinase inhibition in oncology.

Structure-Activity Relationships (SAR): The position of the sulfonamide group (C7 in the target vs. cyclopentyl in –4) significantly alters molecular geometry and target compatibility.

Physicochemical Properties: The target compound’s logP is likely lower than cyclopentyl derivatives (–4) due to the polar tetrahydroisoquinolinone core, favoring CNS bioavailability.

生物活性

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a tetrahydroisoquinoline framework. The general structure can be represented as follows:

- Molecular Formula : C₉H₈N₂O₃S

- SMILES Notation : C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl

Synthesis

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide typically involves the reaction of homophthalic anhydride with appropriate amines or sulfonamides. This method allows for the introduction of various functional groups that can enhance biological activity.

Antiviral Activity

Recent studies have evaluated the antiviral properties of THIQ derivatives against human coronaviruses. A series of novel 1-oxo-THIQ derivatives demonstrated significant antiviral effects against strains such as HCoV-229E and HCoV-OC43. For instance, compounds derived from the THIQ scaffold showed varying degrees of inhibition against viral replication, with some exhibiting selectivity indices (SI) significantly higher than traditional antiviral agents like chloroquine .

| Compound | Strain | Selectivity Index (SI) |

|---|---|---|

| Avir-8 | OC-43 | 972.0 |

| Avir-7 | 229E | 280.0 |

| Avir-1 | Both | 2.0 |

Cardiovascular Effects

In pharmacological evaluations, THIQ derivatives have shown bradycardic activity in isolated atrial tissues and in vivo models. One specific derivative exhibited potent bradycardic effects with minimal impact on blood pressure, indicating its potential as a therapeutic agent for cardiac conditions .

The mechanism by which N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide exerts its effects may involve interaction with ion channels such as I(f) currents in pacemaker cells. The IC₅₀ for this interaction was reported at approximately 0.32 µM, suggesting a strong affinity for cardiac ion channels .

Study on Antiviral Efficacy

A study conducted to assess the antiviral efficacy of various THIQ derivatives highlighted that certain modifications in the structure led to enhanced activity against coronaviruses. Compounds were tested for their ability to inhibit viral replication in cell cultures, showing that specific substitutions on the tetrahydroisoquinoline ring significantly influenced their biological activity .

Evaluation of Cardiovascular Effects

In another study focusing on cardiovascular applications, a derivative of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide was administered to anesthetized rats. The results indicated a marked decrease in heart rate without significant changes in blood pressure, suggesting potential therapeutic uses in managing heart rate disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。